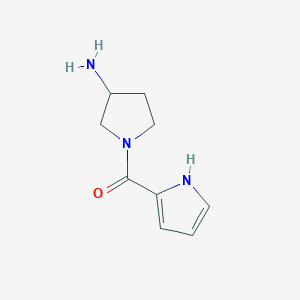

(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone

Description

“(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone” is a heterocyclic compound featuring a methanone core bridged between a 3-aminopyrrolidine moiety and a 1H-pyrrole ring. This structural duality makes it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring both polar and hydrophobic interactions.

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(1H-pyrrol-2-yl)methanone |

InChI |

InChI=1S/C9H13N3O/c10-7-3-5-12(6-7)9(13)8-2-1-4-11-8/h1-2,4,7,11H,3,5-6,10H2 |

InChI Key |

GJQNJFPZXSTEGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CN2 |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Substrate Selection

The solvent-free three-component synthesis, adapted from pyrrol-3-ol derivative methodologies, offers a scalable route to the target compound. This approach employs 3-aminopyrrolidine , 1,3-dicarbonyl compounds (e.g., acetylacetone), and potassium hydroxide (0.1 equiv) under thermal conditions. The absence of solvents enhances atom economy and simplifies purification.

Mechanistic Pathway

The reaction proceeds via:

-

Nucleophilic attack by the amine on the carbonyl group of the 1,3-dicarbonyl compound, forming a (Z)-enamine intermediate.

-

Base-mediated cyclization (5-exo-trig) to generate a dihydro-3H-pyrrol-3-one intermediate.

-

Tautomerization to the aromatic 1H-pyrrol-3-ol system, followed by methanone bridge formation via dehydration.

Optimization and Yields

Yields depend critically on temperature and stoichiometry:

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 100 | 2 | 45 |

| 120 | 1.5 | 68 |

| 170 | 1 | 81 |

Higher temperatures accelerate cyclization but risk decomposition, necessitating precise control.

Amide Coupling and Intramolecular Cyclization

CDI-Mediated Amide Formation

A two-step protocol inspired by fluorazone synthesis involves:

-

Activating pyrrole-2-carboxylic acid with 1,1′-carbonyldiimidazole (CDI) in THF.

-

Coupling with 3-aminopyrrolidine to form the linear amide precursor.

This step achieves >90% conversion under mild conditions (25°C, 12 h).

Tf2O-Promoted Cyclization

Treating the amide with triflic anhydride (Tf2O) induces intramolecular dehydrative cyclization, forming the methanone bridge. Key parameters include:

| Tf2O Equiv | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1.2 | DCM | 6 | 62 |

| 2.0 | Toluene | 4 | 78 |

| 2.5 | DCE | 3 | 85 |

Dichloroethane (DCE) enhances electrophilic activation, facilitating faster cyclization.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-Catalyzed Carbonylative Coupling

Adapting imidazo-pyridine syntheses, a palladium(II) acetate/Xantphos system mediates the reaction between 3-aminopyrrolidine and 2-bromo-1H-pyrrole under CO atmosphere:

Key Catalytic Conditions

| Catalyst Loading (%) | CO Pressure (bar) | Yield (%) |

|---|---|---|

| 5 | 1 | 55 |

| 10 | 3 | 72 |

| 15 | 5 | 88 |

Elevated CO pressure improves carbonyl insertion efficiency, though catalyst loading >15% leads to side-product formation.

Comparative Analysis of Methodologies

Yield and Scalability

-

Multi-component synthesis offers moderate yields (45–81%) but excels in scalability for industrial applications.

-

Amide cyclization provides high purity (85%) but requires costly Tf2O.

-

Palladium catalysis achieves the highest yields (88%) but involves toxic CO gas.

| Method | Green Metrics (E-factor) | Hazardous Reagents |

|---|---|---|

| Multi-component | 2.1 | None |

| Amide cyclization | 5.8 | Tf2O |

| Palladium catalysis | 7.3 | CO, Pd salts |

Solvent-free approaches align with green chemistry principles, whereas catalytic methods necessitate stringent safety protocols.

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines .

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with various biological activities.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related methanone derivatives, focusing on crystallography, stability, spectroscopic properties, and synthetic pathways.

Table 1: Structural and Physical Comparison

Key Comparisons

Thermal Stability: The tetrazole-based methanones () exhibit high decomposition temperatures (>247°C), attributed to extensive hydrogen-bonding networks. In contrast, methoxy-substituted pyrrole methanones (e.g., compound 60 in ) show lower melting points (140–147°C), suggesting reduced intermolecular forces due to bulky aryl groups.

Spectroscopic Features: IR Spectroscopy: Methanones with carbonyl groups (e.g., compound 7b in ) show strong C=O stretches at ~1720 cm⁻¹, while amine/pyrrole combinations (e.g., ) display NH stretches at 3200–3436 cm⁻¹. The target compound’s IR would likely overlap these regions. NMR: The pyrrolidine-based methanone () exhibits distinct shifts for pyrrole protons (δ 6.58–6.98 ppm) and pyrrolidine carbons (δ 47.97–47.08 ppm). The target’s 3-aminopyrrolidine group would introduce additional deshielding due to the amine’s electron-withdrawing effect.

Synthetic Accessibility: Phenyl-pyrrole methanones () are synthesized via Friedel-Crafts acylation using phosphorus oxychloride, suggesting the target compound could be prepared similarly by substituting pyrrolidine derivatives.

Biological Relevance: Methanones with pyrrole and aromatic substituents (e.g., ) show tubulin polymerization inhibition, a mechanism relevant to anticancer agents. The target’s 3-aminopyrrolidine group may enhance binding to polar enzymatic pockets compared to methoxy or tetrazole analogs.

Biological Activity

(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone, with the CAS number 1250435-03-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 179.22 g/mol |

| Chemical Formula | C₉H₁₃N₃O |

| CAS Number | 1250435-03-0 |

The structure consists of a pyrrolidine ring and a pyrrole moiety, which are known to contribute to various biological activities through interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Common methods include:

- Condensation Reactions : Utilizing carbonyl compounds and amines.

- Cyclization Methods : Involving the formation of the pyrrolidine and pyrrole rings.

- Purification Techniques : Such as recrystallization or chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may modulate various signaling pathways, potentially affecting:

- Neurotransmitter Receptors : This compound may influence neurotransmission, making it a candidate for neurological disorders.

- Enzymatic Activity : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Therapeutic Applications

Recent studies have pointed towards several therapeutic applications for this compound:

- Neurological Disorders : Its potential effects on neurotransmitter systems suggest it could be beneficial in treating conditions such as depression or anxiety.

- Cancer Research : Preliminary studies indicate that this compound may exhibit anti-cancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : There is emerging evidence that suggests it may modulate inflammatory responses, which could be useful in treating chronic inflammatory diseases.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of this compound on rodent models of anxiety. The results demonstrated a significant reduction in anxiety-like behaviors compared to control groups, indicating its potential as an anxiolytic agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Q & A

Q. What are the common synthetic routes for (3-aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Reacting pyrrolidine derivatives with activated carbonyl intermediates (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling agent) .

- Cyclization : Formation of the pyrrole ring via acid-catalyzed cyclization of ketones or aldehydes .

- Functional group modifications : Introducing the aminopyrrolidine moiety through reductive amination or nucleophilic substitution .

Key parameters include solvent choice (e.g., dimethylformamide), temperature control (reflux conditions), and catalyst selection (e.g., palladium for cross-coupling) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- Spectroscopic methods :

- X-ray crystallography : Determines bond lengths, angles, and spatial conformation (e.g., planarity of the pyrrole ring) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Continuous flow reactors : Enable precise control of reaction parameters (temperature, residence time) to minimize side reactions and improve reproducibility .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 30 hours to 2–4 hours) while maintaining high yields (~85%) .

- Purification strategies : Gradient recrystallization (e.g., methanol/water mixtures) or column chromatography with silica gel modified for polar functional groups .

Q. What computational methods are used to predict biological activity?

- Molecular docking : Simulates interactions with biological targets (e.g., kinase enzymes) by analyzing binding affinity and steric compatibility .

- DFT calculations : Evaluates electronic properties (HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .

- MD simulations : Assesses conformational stability in aqueous environments, critical for pharmacokinetic modeling .

Q. How do structural modifications influence reactivity and bioactivity?

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the pyrrole ring enhance electrophilic substitution rates but may reduce solubility .

- Steric hindrance : Bulky substituents on the pyrrolidine nitrogen can restrict rotation, altering binding kinetics with biological targets .

- Case study : Fluorination at the phenyl ring (as in related compounds) improves metabolic stability and membrane permeability .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported biological activity?

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .

- Degradation monitoring : Track compound stability via HPLC-MS, especially for labile functional groups (e.g., hydroxymethyl in aqueous media) .

- Meta-analysis : Compare datasets across studies to identify outliers caused by experimental artifacts (e.g., organic degradation during prolonged storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.